molecular formula C10H9BrN2O B13979125 4-bromo-2-methyl-1H-indole-7-carboxamide

4-bromo-2-methyl-1H-indole-7-carboxamide

Cat. No.: B13979125
M. Wt: 253.09 g/mol
InChI Key: VFIWMDBPTPIFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-1H-indole-7-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 4th position, a methyl group at the 2nd position, and a carboxamide group at the 7th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methyl-1H-indole-7-carboxamide typically involves the bromination of 2-methylindole followed by the introduction of the carboxamide group. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted indole derivatives.

    Oxidation Products: Indole oxides.

    Reduction Products: Reduced indole derivatives.

Scientific Research Applications

4-Bromo-2-methyl-1H-indole-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects such as inhibition of cancer cell proliferation or antiviral activity .

Comparison with Similar Compounds

  • 4-Bromo-1H-indole-7-carboxamide
  • 2-Methyl-1H-indole-7-carboxamide
  • 4-Bromo-2-methyl-1H-indole-3-carboxamide

Comparison: 4-Bromo-2-methyl-1H-indole-7-carboxamide is unique due to the specific positioning of the bromine, methyl, and carboxamide groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potency .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

4-bromo-2-methyl-1H-indole-7-carboxamide

InChI

InChI=1S/C10H9BrN2O/c1-5-4-7-8(11)3-2-6(10(12)14)9(7)13-5/h2-4,13H,1H3,(H2,12,14)

InChI Key

VFIWMDBPTPIFBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)C(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.